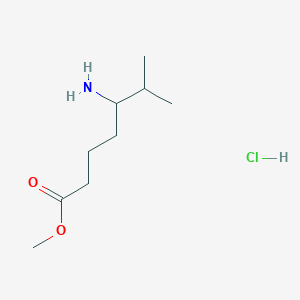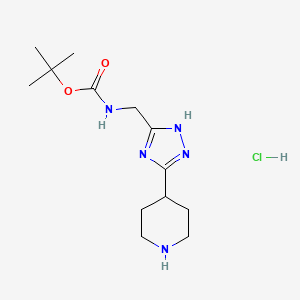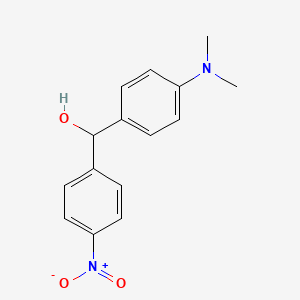
(Z)-Diethyl 2,3-dimethylmaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Diethyl 2,3-dimethylmaleate: is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. It is commonly used in various fields of research and industry due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
It is known that similar compounds, such as dimethyl fumarate, degrade into active metabolites that up-regulate the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway . This pathway is activated in response to oxidative stress .
Mode of Action
(Z)-Diethyl 2,3-dimethylmaleate likely interacts with its targets through a similar mechanism as dimethyl fumarate. It is thought to degrade into an active metabolite, which then up-regulates the Nrf2 pathway . This pathway plays a crucial role in cellular response to oxidative stress, suggesting that this compound may have antioxidant properties .
Biochemical Pathways
The activation of the nrf2 pathway suggests that it may influence cellular responses to oxidative stress . This could potentially affect a variety of downstream effects related to inflammation and cellular damage.
Pharmacokinetics
Similar compounds like dimethyl fumarate are known to undergo metabolism through the tricarboxylic acid (tca) cycle . The main metabolites of dimethyl fumarate are monomethyl fumarate (MMF), glucose, citric, and fumaric acid .
Result of Action
The activation of the nrf2 pathway suggests that it may have antioxidant properties, potentially protecting cells from oxidative damage .
Biochemical Analysis
Biochemical Properties
(Z)-Diethyl 2,3-dimethylmaleate is a reactive dienophile and undergoes ultrasonic irradiation promoted Diels-Alder reaction with substituted furans . It is also known to be a thiol-alkylating agent .
Molecular Mechanism
It is known that it participates in Diels-Alder reactions, which are a type of cycloaddition reaction . These reactions involve the formation of a six-membered ring, which is a key step in many organic synthesis processes .
Metabolic Pathways
This compound is involved in c5-branched dibasic acid metabolism . It is catalyzed by the enzyme dimethylmaleate hydratase, which belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Z)-Diethyl 2,3-dimethylmaleate typically involves the esterification of maleic anhydride with ethanol in the presence of a solid acid catalyst . The reaction is carried out under reflux conditions with a water-carrying agent to facilitate the removal of water formed during the reaction . The reaction mixture is then cooled, and the product is isolated by distillation.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of solid acid catalysts improves the conversion rate and reduces waste . The reaction is monitored to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-Diethyl 2,3-dimethylmaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Diacids or oxidized esters.
Reduction: Alcohols or partially reduced esters.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: (Z)-Diethyl 2,3-dimethylmaleate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic reactions.
Biology and Medicine: The compound has potential biological activities and is studied for its effects on different biological systems. It is used in the development of pharmaceuticals and as a model compound in biochemical studies.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the synthesis of agrochemicals and specialty chemicals .
Comparison with Similar Compounds
Diethyl maleate: Similar in structure but lacks the additional methyl groups.
Dimethyl maleate: Similar ester functionality but with different alkyl groups.
Diethyl fumarate: An isomer with a different geometric configuration.
Uniqueness: (Z)-Diethyl 2,3-dimethylmaleate is unique due to its specific geometric configuration and the presence of methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
diethyl (Z)-2,3-dimethylbut-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h5-6H2,1-4H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGSLDFLYDTMI-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\C(=O)OCC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2470191.png)
![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-(propan-2-yl)acetamide](/img/structure/B2470192.png)




![1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one](/img/structure/B2470198.png)




![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2470207.png)
![ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2470208.png)
![N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)
